molecular formula C12H14ClNO B13614489 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone

2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone

Cat. No.: B13614489
M. Wt: 223.70 g/mol
InChI Key: KBKXFSJAZMWCQB-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further substituted with a chloro group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone typically involves the reaction of 4-pyrrolidin-1-ylbenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{4-Pyrrolidin-1-ylbenzaldehyde} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-1-(4-pyrrolidin-1-ylphenyl)ethanol.

    Oxidation: Formation of pyrrolidin-2-one derivatives.

Scientific Research Applications

2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the biological activity of pyrrolidine derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The chloro and ethanone groups contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
  • 2-Bromo-4’-(1-pyrrolidinyl)acetophenone
  • 3-Chloro-N-aryl pyrrolidine-2,5-dione derivatives

Comparison

2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. Compared to similar compounds, it offers distinct advantages in terms of binding affinity and selectivity for biological targets. The chloro group also enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

2-chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone

InChI

InChI=1S/C12H14ClNO/c13-9-12(15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6H,1-2,7-9H2

InChI Key

KBKXFSJAZMWCQB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)CCl

Origin of Product

United States

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